molecular formula C9H11NO5P- B12613939 Ethyl (2-methyl-4-nitrophenyl)phosphonate CAS No. 876273-93-7

Ethyl (2-methyl-4-nitrophenyl)phosphonate

Cat. No.: B12613939
CAS No.: 876273-93-7
M. Wt: 244.16 g/mol
InChI Key: CIPINZYLNJJJOZ-UHFFFAOYSA-M
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Description

Ethyl (2-methyl-4-nitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an ethyl ester and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methyl-4-nitrophenyl)phosphonate typically involves the reaction of 2-methyl-4-nitrophenol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl group is replaced by the phosphonate ester group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Tetrahydrofuran or dimethylformamide

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyl-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding phosphonic acid using acidic or basic conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form phosphonate derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Hydrochloric acid, sodium hydroxide

    Condensation: Aldehydes, ketones, acidic or basic catalysts

Major Products Formed

    Reduction: 2-methyl-4-aminophenylphosphonate

    Hydrolysis: 2-methyl-4-nitrophenylphosphonic acid

    Condensation: Various phosphonate derivatives

Scientific Research Applications

Ethyl (2-methyl-4-nitrophenyl)phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphonate group, which can mimic phosphate esters in biological systems.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of ethyl (2-methyl-4-nitrophenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-nitrophenyl)phosphonate
  • Methyl (2-methyl-4-nitrophenyl)phosphonate
  • Ethyl (2-methyl-4-aminophenyl)phosphonate

Uniqueness

This compound is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups provides distinct chemical properties compared to other phosphonate derivatives.

Properties

CAS No.

876273-93-7

Molecular Formula

C9H11NO5P-

Molecular Weight

244.16 g/mol

IUPAC Name

ethoxy-(2-methyl-4-nitrophenyl)phosphinate

InChI

InChI=1S/C9H12NO5P/c1-3-15-16(13,14)9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,13,14)/p-1

InChI Key

CIPINZYLNJJJOZ-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])C)[O-]

Origin of Product

United States

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